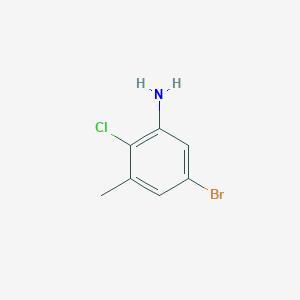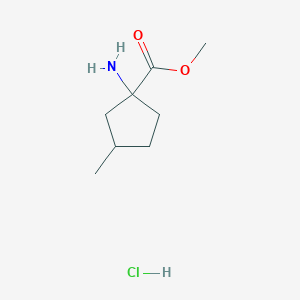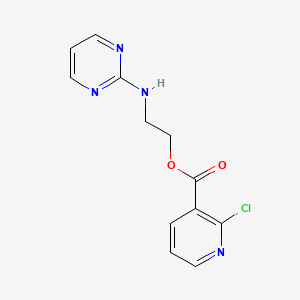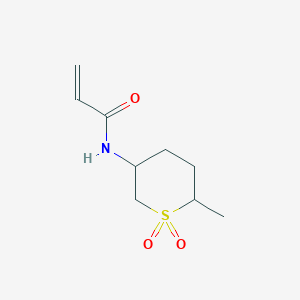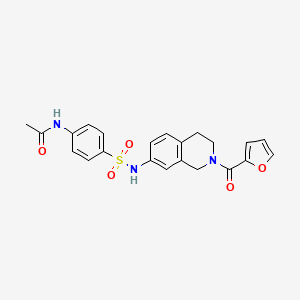
N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide is a synthetic organic compound notable for its potential applications in medicinal and biochemical research. This compound features a complex structure that includes a furan ring, a tetrahydroisoquinoline moiety, and a sulfamoyl group, making it an interesting subject for synthetic and pharmacological studies.
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of pharmacological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Furan derivatives have been reported to undergo various chemical reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes . For instance, they can participate in reactions associated with the furan ring, such as electrophilic aromatic substitution or hydrogenation .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which could potentially improve the solubility and bioavailability of these compounds .
Result of Action
Furan derivatives have been reported to exhibit a wide range of pharmacological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
The chemical reactivity of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide involves multiple synthetic steps:
Starting Materials: : The synthesis typically starts with the commercially available furan-2-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline.
Coupling Reaction: : Furan-2-carboxylic acid is converted into its activated ester form using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Amide Bond Formation: : The activated ester reacts with 1,2,3,4-tetrahydroisoquinoline under basic conditions to form the intermediate amide.
Sulfamoylation: : The intermediate amide is then subjected to sulfamoylation using sulfamoyl chloride in the presence of a base like triethylamine to introduce the sulfamoyl group.
Final Coupling: : The resulting compound is coupled with 4-aminophenylacetamide to yield the final product.
Industrial Production Methods
The industrial production of this compound would follow a similar multi-step synthesis but would be optimized for large-scale reactions. This involves using high-efficiency reactors, continuous flow systems, and optimized purification techniques such as crystallization and column chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring and the tetrahydroisoquinoline moiety.
Reduction: : Reduction of the carbonyl group in the furan-2-carbonyl moiety is possible under appropriate conditions.
Substitution: : Nucleophilic substitution reactions at the sulfamoyl group can occur, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide) can be used.
Reduction: : Common reducing agents include LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride).
Substitution: : Bases such as NaOH (sodium hydroxide) or KOH (potassium hydroxide) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For instance, oxidation might yield oxidized derivatives of the furan ring, while reduction could produce alcohol derivatives of the carbonyl group.
Applications De Recherche Scientifique
This compound has various scientific research applications:
Chemistry: : It serves as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: : It can be used to investigate cellular uptake mechanisms and interaction with biological macromolecules.
Medicine: : The compound's structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Industry: : It can be utilized in the development of novel materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(N-(2-(pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide
N-(4-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide
Comparison
Compared to similar compounds, N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide is unique due to its furan ring, which can confer different electronic and steric properties, affecting its reactivity and interaction with biological targets
Propriétés
IUPAC Name |
N-[4-[[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-15(26)23-18-6-8-20(9-7-18)31(28,29)24-19-5-4-16-10-11-25(14-17(16)13-19)22(27)21-3-2-12-30-21/h2-9,12-13,24H,10-11,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZBTRPOTSFBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2986271.png)

![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2986276.png)
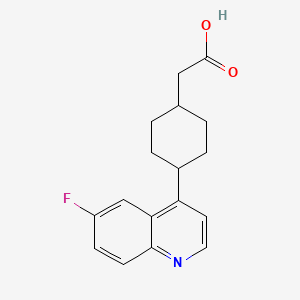
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2986281.png)
![N-[3-[2-(2,4-Difluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2986283.png)
![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one](/img/structure/B2986284.png)


